![molecular formula C14H15IO2 B12562162 (1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol CAS No. 183670-35-1](/img/structure/B12562162.png)
(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes an iodine atom, a prop-2-en-1-yl group, and a phenoxy group attached to a cyclopent-2-en-1-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol typically involves multiple steps, starting with the preparation of the cyclopent-2-en-1-ol ring. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the phenoxy and prop-2-en-1-yl groups. The final step involves the iodination of the phenoxy group using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-4-[2-Bromo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol
- (1S,4R)-4-[2-Chloro-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol
- (1S,4R)-4-[2-Fluoro-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol
Uniqueness
The presence of the iodine atom in (1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol imparts unique properties, such as increased molecular weight and the ability to form halogen bonds. These characteristics can enhance the compound’s reactivity and specificity in various applications .
Properties
CAS No. |
183670-35-1 |
|---|---|
Molecular Formula |
C14H15IO2 |
Molecular Weight |
342.17 g/mol |
IUPAC Name |
(1S,4R)-4-(2-iodo-6-prop-2-enylphenoxy)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C14H15IO2/c1-2-4-10-5-3-6-13(15)14(10)17-12-8-7-11(16)9-12/h2-3,5-8,11-12,16H,1,4,9H2/t11-,12+/m1/s1 |
InChI Key |
UBGCITZOXZMHQM-NEPJUHHUSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)I)O[C@@H]2C[C@@H](C=C2)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)I)OC2CC(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
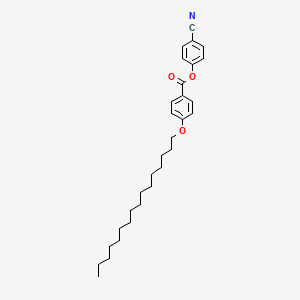
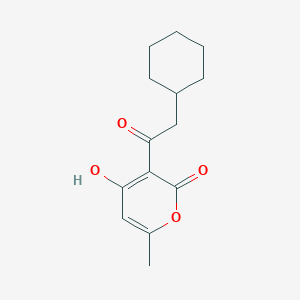
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)
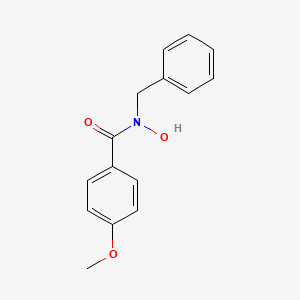
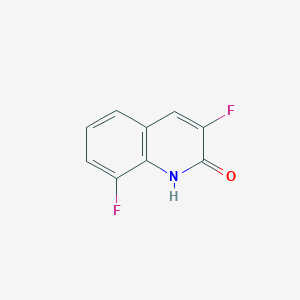
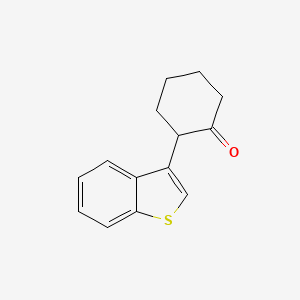
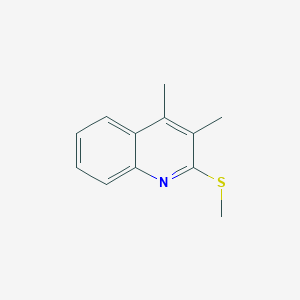
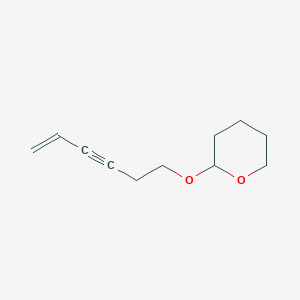
![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)

![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
